[(3-Bromopyridin-4-yl)methyl](ethyl)amine
Overview
Description
(3-Bromopyridin-4-yl)methylamine is an organic compound that features a brominated pyridine ring attached to a methyl group, which is further connected to an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopyridin-4-yl)methylamine typically involves the bromination of pyridine derivatives followed by alkylation and amination reactions. One common method involves the bromination of 4-methylpyridine to form 4-(bromomethyl)pyridine, which is then reacted with ethylamine to yield the desired compound .
Industrial Production Methods
Industrial production of (3-Bromopyridin-4-yl)methylamine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using efficient reaction conditions and purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(3-Bromopyridin-4-yl)methylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of polar solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
(3-Bromopyridin-4-yl)methylamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Research: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.
Industrial Applications: The compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Bromopyridin-4-yl)methylamine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological pathways. The bromine atom and the pyridine ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-aminopyridine: Similar in structure but with an amino group instead of an ethylamine group.
4-(Bromomethyl)pyridine: Lacks the ethylamine group, making it less versatile in certain reactions.
3-Bromo-4-pyridinamine: Another similar compound with different functional groups.
Uniqueness
(3-Bromopyridin-4-yl)methylamine is unique due to its combination of a brominated pyridine ring and an ethylamine group, which provides distinct reactivity and binding properties. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceutical compounds.
Properties
IUPAC Name |
N-[(3-bromopyridin-4-yl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-2-10-5-7-3-4-11-6-8(7)9/h3-4,6,10H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INUZHRJAGLVJCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=NC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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